molecular formula C₁₉H₃₄O₂ B1148212 Conjugated Linoleic Acid Methyl Ester, 90per cent (Mixture of Isomers) CAS No. 1002-79-5

Conjugated Linoleic Acid Methyl Ester, 90per cent (Mixture of Isomers)

Cat. No.: B1148212
CAS No.: 1002-79-5
M. Wt: 294.47
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Description

Conjugated Linoleic Acid Methyl Ester, 90% (Mixture of Isomers) is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound consists of a mixture of isomers, primarily the cis-9, trans-11 and trans-10, cis-12 forms. It is widely studied for its potential health benefits, including anti-carcinogenic, anti-diabetic, and anti-obesity effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conjugated Linoleic Acid Methyl Ester can be synthesized through the esterification of conjugated linoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of Conjugated Linoleic Acid Methyl Ester involves the use of large-scale esterification reactors. The process begins with the extraction of linoleic acid from natural sources such as safflower or sunflower oil. The extracted linoleic acid is then subjected to isomerization to produce conjugated linoleic acid, which is subsequently esterified with methanol. The final product is purified to achieve the required 90% purity level .

Types of Reactions:

    Oxidation: Conjugated Linoleic Acid Methyl Ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

    Reduction: It can be reduced to form saturated methyl esters using hydrogenation reactions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Conjugated Linoleic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of Conjugated Linoleic Acid Methyl Ester are mediated through various molecular targets and pathways:

    Peroxisome Proliferator-Activated Receptors (PPARs): It activates PPARs, which play a crucial role in lipid metabolism and glucose homeostasis.

    Nuclear Factor-kappa B (NF-κB): It inhibits the NF-κB pathway, reducing inflammation and potentially exerting anti-carcinogenic effects.

    Adipocyte Differentiation: It influences the differentiation of preadipocytes into adipocytes, affecting fat storage and metabolism.

Comparison with Similar Compounds

    Linoleic Acid: The non-conjugated form of the fatty acid.

    Alpha-Linolenic Acid: An omega-3 fatty acid with similar health benefits.

    Gamma-Linolenic Acid: Another omega-6 fatty acid with anti-inflammatory properties.

Uniqueness: Conjugated Linoleic Acid Methyl Ester is unique due to its conjugated double bonds, which confer distinct biological activities compared to non-conjugated fatty acids. Its ability to modulate multiple metabolic pathways and its potential therapeutic effects make it a compound of significant interest in both research and industry.

Properties

CAS No.

1002-79-5

Molecular Formula

C₁₉H₃₄O₂

Molecular Weight

294.47

Synonyms

Linoleic Acid Methyl Ester, Conjugated;  CLA Methyl Ester;  Octadecadienic Acid Methyl Ester Conjugated;  10,12-Octadecadienoic Acid Methyl Ester;  Methyl 10,12-Octadecadienoate

Origin of Product

United States

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